molecular formula C9H8F3NO3 B591047 2-Methoxy-4-methyl-5-nitrobenzotrifluoride CAS No. 933673-45-1

2-Methoxy-4-methyl-5-nitrobenzotrifluoride

Cat. No.: B591047
CAS No.: 933673-45-1
M. Wt: 235.162
InChI Key: PAMCCYLUISPVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methyl-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C9H8F3NO3 . It is employed as an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical, and dyestuff field .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H8F3NO3 . The 3D structure of the compound can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.13 . The compound appears as a white to light yellow crystal powder . It has a melting point of 79-81 °C (lit.) and a predicted boiling point of 267.2±40.0 °C . The predicted density is 1.392±0.06 g/cm3 .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A study focusing on the novel synthesis of omeprazole, a proton pump inhibitor, highlights the importance of understanding the synthesis process and impurities of pharmaceuticals. Similar to 2M4M5NBT, compounds involved in the synthesis and identification of pharmaceutical impurities play a crucial role in drug development and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antitumorigenic and Antiangiogenic Effects

Research on 2-methoxyestradiol, an endogenous estrogen metabolite, discusses its antitumorigenic and antiangiogenic effects, suggesting a protective effect against estrogen-induced cancers. The study of nitro-substituted benzotrifluorides like 2M4M5NBT may offer insights into the development of compounds with similar beneficial effects (Zhu & Conney, 1998).

Electrode–Electrolyte Solution Interactions

In the field of energy storage, interactions between cathode materials and electrolyte solutions are crucial for the performance of lithium-ion batteries. Studies on the surface chemistry of cathode materials and their stability in electrolyte solutions could be relevant to compounds like 2M4M5NBT when exploring new materials for energy storage applications (Aurbach et al., 2007).

Liquid Crystal Research

The transitional properties of methylene-linked liquid crystal dimers, including their mesophases and phase behaviors, are of interest in the development of advanced materials. Similar structural compounds like 2M4M5NBT may find applications in the design and synthesis of new liquid crystalline materials (Henderson & Imrie, 2011).

Photosensitive Protecting Groups

The application of photosensitive protecting groups in synthetic chemistry, including compounds such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, demonstrates the potential of nitro-substituted benzotrifluorides in facilitating photo-induced synthetic transformations. These protecting groups enable selective activation or removal under light irradiation, suggesting a role for 2M4M5NBT in developing novel synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Safety and Hazards

2-Methoxy-4-methyl-5-nitrobenzotrifluoride is classified as a dangerous substance. It has hazard statements H314-H318, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260h-P301+P330+P331-P303+P361+P353-P305+P351+P338-P405-P501a . It is classified as a Hazard Class 8 and Packing Group II substance .

Properties

IUPAC Name

1-methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-5-3-8(16-2)6(9(10,11)12)4-7(5)13(14)15/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCCYLUISPVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654252
Record name 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933673-45-1
Record name 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.